molecular formula C16H24N2O3S B2781456 4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide CAS No. 690644-60-1

4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2781456
CAS No.: 690644-60-1
M. Wt: 324.44
InChI Key: ZINCNCLYIUKCGA-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-oxo-2-pyrrolidin-1-ylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidin-1-ylethyl moiety. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

IUPAC Name

4-tert-butyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-16(2,3)13-6-8-14(9-7-13)22(20,21)17-12-15(19)18-10-4-5-11-18/h6-9,17H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINCNCLYIUKCGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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